1,3-Dioxoisoindolin-2-yl hexanoate
Description
1,3-Dioxoisoindolin-2-yl hexanoate is a heterocyclic ester featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group linked to a hexanoate moiety. This compound is synthesized via coupling reactions involving hexanoic acid derivatives and isoindoline-1,3-dione precursors. For instance, describes its preparation through the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with phthalic anhydride derivatives, yielding 1,3-dioxoisoindolin-2-yl esters with moderate to high purity (60–83% yields) . The hexanoate chain enhances lipophilicity, which may influence solubility and biological activity, making it valuable in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) hexanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h5-8H,2-4,9H2,1H3 |
InChI Key |
LYRPHZOWRJZWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Fusion of Phthalic Anhydride and Urea
- Procedure: Phthalic anhydride is fused with urea at elevated temperatures (~140 °C) to yield phthalimide (isoindoline-1,3-dione).
- Reaction:
$$
\text{Phthalic anhydride} + \text{Urea} \xrightarrow{140^\circ C} \text{Phthalimide}
$$ - Notes: This method is classical and provides a straightforward route to the phthalimide nucleus, which is the key intermediate for further functionalization.
Conversion to 2-Aminoisoindoline-1,3-dione
- Procedure: Phthalimide is reacted with hydrazine hydrate in ethanol at 85 °C for a short time (5 minutes) to produce 2-aminoisoindoline-1,3-dione.
- Significance: This amino derivative serves as a nucleophile for subsequent coupling reactions to introduce the hexanoate moiety or other substituents.
Preparation of this compound
Esterification via Activated Esters
A common approach to prepare 1,3-dioxoisoindolin-2-yl esters involves the use of N-hydroxyphthalimide (NHPI) and activated acid derivatives such as acid chlorides or anhydrides.
Example from literature:
The synthesis of 1,3-dioxoisoindolin-2-yl 2-diazobutanoate was achieved by reacting 2-oxobutanoic acid with p-toluenesulfonyl hydrazide in methanol, followed by treatment with oxalyl chloride and catalytic DMF to form the acid chloride intermediate. This intermediate was then reacted with N-hydroxyphthalimide to yield the corresponding NHPI ester.Adaptation for hexanoate:
Similarly, hexanoic acid can be converted to hexanoyl chloride using oxalyl chloride or thionyl chloride, then reacted with N-hydroxyphthalimide to form this compound.
Direct Coupling Using Carbodiimide-Mediated Esterification
- Reagents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxyphthalimide and hexanoic acid.
- Procedure:
Hexanoic acid is activated by DCC in anhydrous dichloromethane (CH2Cl2) with catalytic amounts of 4-dimethylaminopyridine (DMAP). N-hydroxyphthalimide is added to capture the activated acid intermediate, forming the ester. - Advantages: Mild conditions, good yields, and avoidance of acid chlorides.
- Example: This method is analogous to the preparation of other NHPI esters reported in the literature.
Alternative Method: Reaction of Phthalimide Derivatives with Hexanoic Acid Derivatives
- Method: Starting from 2-(halogenated alkyl)isoindoline-1,3-dione derivatives, nucleophilic substitution with hexanoate salts or hexanoic acid derivatives can yield the target ester.
- Example: Benzyl 2-acetyl-6-(1,3-dioxoisoindolin-2-yl)hexanoate was synthesized by reacting benzyl acetoacetate with 2-(4-iodobutyl)isoindoline-1,3-dione, followed by purification.
- Notes: This approach may be adapted for hexanoate esters by using appropriate hexanoate precursors.
Summary Table of Preparation Methods
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with silica gel plates and solvent systems like toluene/ethyl acetate/formic acid (5:4:1).
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure of intermediates and final products.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weights and purity.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretches (~1796, 1738 cm^-1) confirm ester and imide functionalities.
Research Findings and Practical Considerations
- The fusion method for phthalimide formation is robust and scalable.
- Carbodiimide-mediated esterification is preferred for sensitive substrates due to milder conditions.
- The use of N-hydroxyphthalimide as a coupling partner is advantageous for generating redox-active esters, which are useful intermediates in further synthetic transformations.
- Reaction times vary from a few minutes (hydrazine reaction) to several hours (esterification steps).
- Purification is typically achieved by silica gel chromatography or recrystallization.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate undergoes various chemical reactions, including:
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid (CAS 4443-26-9)
This compound shares the phthalimide core but replaces the ester group with a carboxylic acid. It serves as a precursor for synthesizing antioxidant-functionalized carbon nanotubes and anticonvulsant agents . Unlike 1,3-dioxoisoindolin-2-yl hexanoate, its acidic terminal group enables covalent conjugation with amines or hydroxyls, expanding its utility in materials chemistry .
1-(1,3-Dioxoisoindolin-2-yl)-3-Aryl Urea Derivatives
These derivatives, such as compound 7c (), retain the phthalimide moiety but incorporate urea linkages. They exhibit anticancer activity (e.g., against melanoma cell lines) via EGFR inhibition, with docking scores up to −7.565 kcal/mol .
Amino Acid-Linked Isoindolinone Esters
Compounds like 1,3-dioxoisoindolin-2-yl 2-((tert-butoxycarbonyl)amino)hexanoate () integrate Boc-protected amino acids. These hybrids demonstrate versatility in peptide synthesis, with yields influenced by chain length (e.g., 60% for hexanoate vs. 83% for pentanoate analogues) .
Aliphatic Hexanoate Esters
Ethyl Hexanoate
A simple ester (C8H16O2) widely used in food flavoring (e.g., Luzhoulaojiao liquor, where it constitutes 2,221 mg/L) . Unlike the isoindolinone-based compound, ethyl hexanoate lacks aromaticity, resulting in lower molecular weight (144.21 g/mol) and higher volatility, making it unsuitable for therapeutic applications but ideal for fragrances .
2-Methylbutyl Hexanoate
This branched ester (C11H22O2) is employed in cosmetics and perfumes due to its fruity aroma . Its non-polar structure contrasts with the planar, electron-deficient phthalimide ring of this compound, which enables π–π stacking in drug design .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C14H15NO4 | 261.27 | Low (lipophilic) | Phthalimide, ester |
| 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid | C14H15NO4 | 261.27 | Moderate (polar acid) | Phthalimide, carboxylic acid |
| Ethyl hexanoate | C8H16O2 | 144.21 | High (non-polar) | Aliphatic ester |
| 2-Methylbutyl hexanoate | C11H22O2 | 186.29 | Moderate (branched) | Branched aliphatic ester |
Biological Activity
1,3-Dioxoisoindolin-2-yl hexanoate, also known as 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, is an organic compound with the molecular formula . This compound features a phthalimide moiety linked to a hexanoic acid chain, which contributes to its unique chemical properties and potential biological activities. Recent research has begun to elucidate its role in various biochemical pathways, particularly in enzyme inhibition and antioxidant activity.
Chemical Structure and Properties
The structure of this compound is characterized by two adjacent carbonyl groups and an isoindoline framework. Its synthesis typically involves the reaction of phthalic anhydride with hexanoic acid under reflux conditions, often utilizing solvents such as toluene or xylene and catalysts like sulfuric acid to enhance reaction efficiency.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.28 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its interactions with various enzymes, including histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in oncology.
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in several studies. Its interaction with free radicals and reactive oxygen species (ROS) indicates a protective role against oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's structural features allow it to scavenge free radicals effectively.
Case Studies
- HDAC Inhibition : A study demonstrated that derivatives of this compound could inhibit HDACs with varying potency. For example, compounds with longer aliphatic chains showed increased inhibitory activity compared to shorter ones.
- Antioxidant Activity : Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The phthalimide group can form stable complexes with proteins, modulating their function and activity. This interaction can lead to alterations in various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Phthaloyl amino acids | Phthalimide group with amino acid chains | Varies; some exhibit enzyme inhibition |
| Phthalimide derivatives | Various functional substitutions | Antimicrobial properties |
| 6-(1,3-Dioxoisoindolin-2-yl)octanoic acid | Similar structure but longer carbon chain | Enhanced lipid solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
